3-(4-methoxyphenyl)propanethioic S-acid
Overview
Description
3-(4-methoxyphenyl)propanethioic S-acid, also known as MPA, is a synthetic compound1. It has received attention due to its diverse range of potential applications in various fields of research and industry1.
Synthesis Analysis
The synthesis of 3-(4-methoxyphenyl)propanethioic S-acid is not explicitly mentioned in the available resources. However, related compounds such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid have been used to inhibit prostaglandin E (2) production2.Molecular Structure Analysis
The molecular structure of 3-(4-methoxyphenyl)propanethioic S-acid is not explicitly provided in the available resources. However, the molecular formula is C10H12O2S1, and the molecular weight is 196.27 g/mol1.Chemical Reactions Analysis
Specific chemical reactions involving 3-(4-methoxyphenyl)propanethioic S-acid are not detailed in the available resources. However, a related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, has been shown to contribute to improved hepatic lipid metabolism via GPR413.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly provided in the available resources. However, the molecular formula is C10H12O2S1, and the molecular weight is 196.27 g/mol1.Safety And Hazards
The safety and hazards of 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly mentioned in the available resources.
Future Directions
The future directions for 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly mentioned in the available resources. However, it has received attention due to its diverse range of potential applications in various fields of research and industry1.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHNPZMSWKUCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633101 | |
Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)propanethioic S-acid | |
CAS RN |
34722-37-7 | |
Record name | 3-(4-Methoxyphenyl)propanethioic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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